molecular formula C3H4N2O B031500 1,3-Dihydroimidazol-2-one CAS No. 5918-93-4

1,3-Dihydroimidazol-2-one

Cat. No. B031500
CAS RN: 5918-93-4
M. Wt: 84.08 g/mol
InChI Key: AICIYIDUYNFPRY-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of compounds similar to 1,3-Dihydroimidazol-2-one often involves one-pot methods or multi-component reactions that enable the efficient formation of the heterocyclic core structure. For instance, the one-pot synthesis of 2,3-dihydro-1H-benzimidazoles from ortho-dialkylaminoanilines and aldehydes using Me3SiCl as a condensation agent highlights a method that could be adapted for synthesizing imidazolone derivatives (Ryabukhin et al., 2007). Similarly, the synthesis of dihydro[1,5]azo[1,2-a]pyrimidine derivatives through one-pot reactions indicates the versatility of such approaches in constructing complex heterocyclic systems (E. K. Reddy et al., 2016).

Molecular Structure Analysis

The molecular structure of heterocyclic compounds like 1,3-Dihydroimidazol-2-one is crucial for understanding their chemical behavior. Crystal structure determination, DFT calculations, and Hirshfeld surface analysis provide insights into the molecular geometry and intermolecular interactions. For instance, the structural characterization of similar compounds through single-crystal X-ray diffraction analysis reveals the intricacies of their molecular frameworks (Adardour et al., 2023).

Chemical Reactions and Properties

The chemical reactivity of imidazolone derivatives is influenced by their molecular structure, enabling a wide range of chemical transformations. For example, the synthesis of disubstituted 3-phenylimidazo[1,2-a]pyridines demonstrates the ability of these compounds to undergo complex reactions involving double C-N bond formation (Roslan et al., 2016).

Physical Properties Analysis

The physical properties of 1,3-Dihydroimidazol-2-one, such as solubility, melting point, and crystallinity, are essential for its practical applications. These properties are often determined experimentally and are critical for the compound's handling and use in various applications. While specific data on 1,3-Dihydroimidazol-2-one is not available, studies on related compounds provide valuable insights into the physical characteristics that can be expected (Hranjec et al., 2012).

Chemical Properties Analysis

The chemical properties of 1,3-Dihydroimidazol-2-one, such as acidity, basicity, and reactivity towards other chemical entities, are central to its applications in synthesis and other areas. The study of related compounds, such as the reactivity of benzimidazole derivatives, offers insights into the chemical behavior that can be anticipated for imidazolone derivatives (Soliman et al., 2012).

Scientific Research Applications

  • Pharmaceutical Chemistry : “1,3-Dihydro-2H-imidazol-2-one” derivatives have been synthesized and studied for various applications . These compounds are key components in functional molecules used in a variety of applications .

  • Organic & Biomolecular Chemistry : Recent advances have been made in the regiocontrolled synthesis of substituted imidazoles, which are key components to functional molecules that are used in a variety of everyday applications .

  • Catalytic Synthesis : The formation of imidazolidin-2-ones from 1,2-diamines and CO2 has been efficiently achieved using certain promoters and activators .

  • Medicine : “1,3-Dihydro-2H-imidazol-2-one” derivatives have been used in the synthesis of a series of hydantoins, triazolones, and imidazolones as non-hydroxamate tumor necrosis factor-α converting enzyme (TACE) inhibitors .

  • Natural Products Synthesis : “1,3-Dihydro-2H-imidazol-2-one” and its derivatives have been used in the total synthesis of natural products . This includes medicinal chemistry, fluorescent protein chromophores, agrochemicals, and natural products .

  • Agriculture : “1,3-Dihydro-2H-imidazol-2-one” and its derivatives have been used in the development of agrochemicals .

  • Biochemical Pharmacology : “1,3-Dihydro-2H-imidazol-2-one” derivatives have been studied for their biochemical pharmacological properties . For example, they have been used in the synthesis of a series of hydantoins, triazolones, and imidazolones as non-hydroxamate tumor necrosis factor-α converting enzyme (TACE) inhibitors .

  • Fluorescent Protein Chromophores : “1,3-Dihydro-2H-imidazol-2-one” and its derivatives have been used in the development of fluorescent protein chromophores . These are part of the fluorescent proteins that are widely used in biological research for imaging and as biosensors .

  • Functional Materials : “1,3-Dihydro-2H-imidazol-2-one” and its derivatives have been used in the development of functional materials . These materials have a wide range of applications, including in the fields of electronics, photonics, and energy storage .

Safety And Hazards

1,3-Dihydroimidazol-2-one is harmful if swallowed . It is recommended to avoid contact with skin and eyes, avoid formation of dust and aerosols, and provide appropriate exhaust ventilation at places where dust is formed . In case of skin or eye contact, wash with copious amounts of water for at least 15 minutes . If swallowed, seek medical attention .

properties

IUPAC Name

1,3-dihydroimidazol-2-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C3H4N2O/c6-3-4-1-2-5-3/h1-2H,(H2,4,5,6)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AICIYIDUYNFPRY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CNC(=O)N1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C3H4N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40207910
Record name 4-Imidazolin-2-one
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

84.08 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1,3-Dihydroimidazol-2-one

CAS RN

5918-93-4
Record name 1,3-Dihydro-2H-imidazol-2-one
Source CAS Common Chemistry
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Record name 2-Hydroxyimidazole
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Record name 4-Imidazolin-2-one
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URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=111046
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Record name 4-Imidazolin-2-one
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Record name 2,3-dihydro-1H-imidazol-2-one
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Record name 2-HYDROXYIMIDAZOLE
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Reactant of Route 6
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Citations

For This Compound
49
Citations
RW Carling, KW Moore, CR Moyes… - Journal of medicinal …, 1999 - ACS Publications
After the requirement of pseudocycle formation in the ureas 3 and 7 for hD 4 binding and selectivity was confirmed, structural hybridization with the known hD 4 ligand 2 led to the …
Number of citations: 78 pubs.acs.org
YM Loksha, EB Pedersen… - Journal of …, 2003 - Wiley Online Library
4‐tert‐Butyl‐1,3‐dihydroimidazol‐2‐ones and 1,3‐dihydroimidazol‐2‐thiones were synthesized from 1‐amino‐3,3‐dimethylbutanone and subjected to alkylation reactions. The latter …
Number of citations: 15 onlinelibrary.wiley.com
N Coşkun - Tetrahedron, 1999 - Elsevier
N-Arylphenacylamine oximes 1 reacted with aryl isocyanates in refluxing benzene to give bis(arylcarbamoyl)-N-arylphenacylamine oximes 2 in good yields. Compounds 2 reacted with …
Number of citations: 6 www.sciencedirect.com
O Abrahão-Júnior, C Alemán, SE Galembeck - Journal of Molecular …, 1999 - Elsevier
Tetrahydroimidazobenzodiazepinones (TIBOs) are a class of non-nucleosides inhibitors of the reverse transcriptase of the virus HIV-1. Within this family of compounds, 1,3-…
Number of citations: 3 www.sciencedirect.com
YM Loksha, PT Jørgensen, EB Pedersen… - Journal of …, 2002 - Wiley Online Library
5‐Alkyl‐4‐benzyl‐1,3‐dihydroimidazol‐2‐ones (3a‐d) and 5‐alkyl‐4‐benzyl‐1,3‐dihydroimidazole‐2‐thiones (7a‐d) were prepared via Dakin West reaction on DL‐phenylalanine with …
Number of citations: 22 onlinelibrary.wiley.com
ML Ma, XY Li, K Wen, YA Liu - Chinese Chemical Letters, 2007 - Elsevier
Cu-catalyzed oxidation of 5-hexyl-1,3-dihydroimidazo-2-one (1) in the presence of propylamine, as surrogates for the oxidized His side chain and Lys side chain, was investigated. 5-…
Number of citations: 6 www.sciencedirect.com
S Nakamura, N Tsuno, M Yamashita… - Journal of the …, 2001 - pubs.rsc.org
Treatment of 1,3-dialkyl-2-(phenylthio)benzimidazolium salts 3 and 1,3-dialkyl-2-phenylthio-1H-imidazolium salts 7 with aq. K2CO3 gives 1,3-dialkyl-1,3-dihydrobenzimidazol-2-ones 4 …
Number of citations: 41 pubs.rsc.org
A Klásek, A Lyčka, M Holčapek - Tetrahedron, 2007 - Elsevier
1-Substituted 3a-alkyl/aryl-9b-hydroxy-3,3a,5,9b-tetrahydro-1H-imidazo[4,5-c]quinoline-2,4-diones and 3′-substituted 3-alkyl/aryl-3-ureido-1H,3H-quinoline-2,4-diones react in boiling …
Number of citations: 18 www.sciencedirect.com
S Wen, H Arakawa, S Yokoyama, Y Shirasaka… - bioRxiv, 2023 - biorxiv.org
Excessive elevation of soluble uric acid (sUA) is associated with the risk of various diseases. However, evolutionary biology implies that sUA has unassigned physiological functions …
Number of citations: 0 www.biorxiv.org
AJ Liepa, DMJ Wright - Australian Journal of Chemistry, 2000 - CSIRO Publishing
The reaction between glyoxal and ureas or thioureas in formic acid in the presence of sulfinates gives 4-arylsulfonylimidazol-2-ones such as (3b) and (3e). Labile 4-arylsulfonyl-5-…
Number of citations: 5 www.publish.csiro.au

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